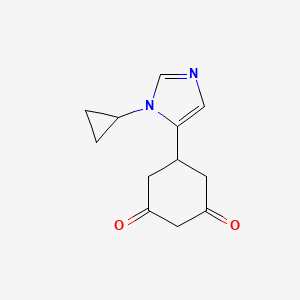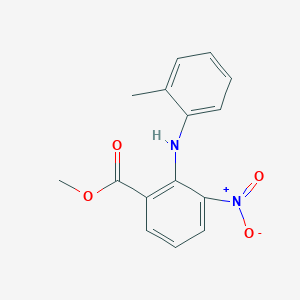
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is a chemical compound with the molecular formula C14H11Br2NO. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its unique structure, which includes two bromine atoms and a hydroxymethyl group attached to the acridine core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol typically involves the bromination of 9,10-dihydroacridine followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: 9,10-dihydroacridine is treated with bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, to introduce bromine atoms at the 2 and 7 positions.
Hydroxymethylation: The dibromo compound is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 9 position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products Formed
Oxidation: Formation of (2,7-Dibromo-9,10-dihydroacridin-9-YL)formaldehyde or (2,7-Dibromo-9,10-dihydroacridin-9-YL)carboxylic acid.
Reduction: Formation of 9,10-dihydroacridin-9-YL)methanol.
Substitution: Formation of (2,7-Diamino-9,10-dihydroacridin-9-YL)methanol.
Scientific Research Applications
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study biological pathways and interactions.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors.
Industry: Used in the development of new materials, such as dyes and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol involves its interaction with various molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine
- 2,7-Dibromo-9,10-dihydroacridine
Uniqueness
(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is unique due to the presence of the hydroxymethyl group at the 9 position. This functional group enhances its reactivity and allows for further modifications. The bromine atoms at the 2 and 7 positions also contribute to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
85598-41-0 |
|---|---|
Molecular Formula |
C14H11Br2NO |
Molecular Weight |
369.05 g/mol |
IUPAC Name |
(2,7-dibromo-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C14H11Br2NO/c15-8-1-3-13-10(5-8)12(7-18)11-6-9(16)2-4-14(11)17-13/h1-6,12,17-18H,7H2 |
InChI Key |
LTYSCFPEQBAUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C(N2)C=CC(=C3)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


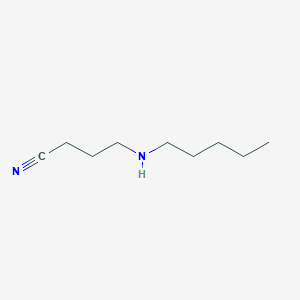
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
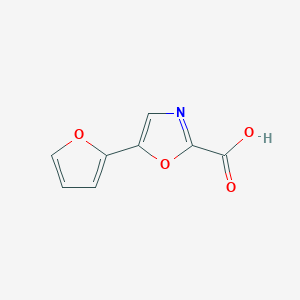
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
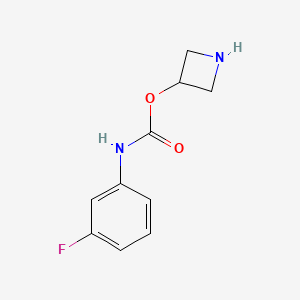
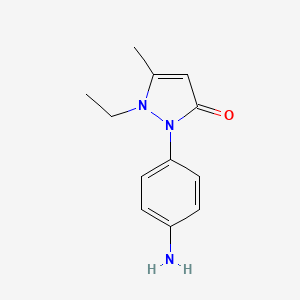
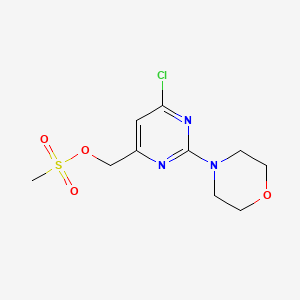

![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)

